molecular formula C8H6FNS B1301804 3-Fluorobenzyl isothiocyanate CAS No. 63351-94-0

3-Fluorobenzyl isothiocyanate

Cat. No. B1301804
CAS RN: 63351-94-0
M. Wt: 167.21 g/mol
InChI Key: CCKNPKNHNFDGND-UHFFFAOYSA-N
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Description

3-Fluorobenzyl isothiocyanate is a compound that is related to various research areas, including the synthesis of liquid crystal compounds and fluorinated organic molecules. Although the provided papers do not directly discuss 3-Fluorobenzyl isothiocyanate, they do provide insights into the synthesis and properties of structurally related compounds. For instance, the synthesis of fluoro-isothiocyanated liquid crystal compounds indicates the relevance of fluorinated isothiocyanates in materials science, particularly for applications in advanced liquid crystal displays (LCDs) .

Synthesis Analysis

The synthesis of related fluorinated compounds involves the reaction of fluorinated precursors with other organic molecules. For example, 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas were prepared using 4-fluorobenzoyl isothiocyanate and isomeric fluoroanilines . Similarly, tri(o-fluorobenzyl)tin esters were synthesized by reacting tri(o-fluorobenzyl)tin chloride with sodium salts of heteroaromatic carboxylic acids . These methods suggest that the synthesis of 3-Fluorobenzyl isothiocyanate could potentially be achieved through analogous reactions involving fluorobenzyl and isothiocyanate precursors.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often characterized using techniques such as NMR, IR spectroscopy, and X-ray diffraction. For instance, the structural and conformational properties of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas were analyzed using a combination of X-ray diffraction and vibrational spectra . The crystal structures of tri(o-fluorobenzyl)tin esters were determined by single-crystal X-ray diffraction, revealing a trigonal bipyramidal structure around the tin atoms . These techniques could be applied to determine the molecular structure of 3-Fluorobenzyl isothiocyanate.

Chemical Reactions Analysis

The chemical reactivity of fluorinated compounds can be influenced by the presence of the fluorine atom, which can affect the electronic properties of the molecule. The papers provided do not detail specific reactions of 3-Fluorobenzyl isothiocyanate, but they do describe the reactivity of related compounds. For example, the synthesis of 3-fluoroaspartic acid involves a series of reactions starting with dibenzyl difluoromaleate, highlighting the reactivity of fluorinated intermediates .

Physical and Chemical Properties Analysis

Fluorinated compounds often exhibit unique physical and chemical properties due to the electronegativity of fluorine. The fluoro-isothiocyanated liquid crystal compounds synthesized in one study showed high nematic-isotropic transition temperatures and were suitable for active matrix LCD applications due to their high dielectric and optical anisotropy . These properties suggest that 3-Fluorobenzyl isothiocyanate could also possess distinctive physical and chemical properties that may be useful in various applications.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Structural Properties : 3-Fluorobenzyl isothiocyanate derivatives are used in synthesizing compounds like thioureas. These compounds are studied for their structural and conformational properties using techniques like X-ray diffraction and vibrational spectra. For example, 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas were synthesized and characterized, revealing insights into their molecular structure (Saeed et al., 2011).

Biochemical Research

  • Enzyme and Protein Resins : Research has explored using polymers carrying isothiocyanate groups for creating enzyme resins. These studies show how the properties of the enzymes vary based on the polymer's structure and composition (Manecke et al., 2007).

  • Protein Conjugation : Novel isothiocyanate BODIPYs (boron-dipyrromethene) are used in bioconjugation with proteins. These compounds, which include isothiocyanate groups, have been tested for conjugation with biological amines, demonstrating potential in biochemical research (Amorim et al., 2020).

  • Anaerobic Transformation Studies : The transformation of phenol to benzoate by anaerobic, phenol-degrading consortia has been investigated using isomeric fluorophenols, providing insights into biochemical transformation processes (Genthner et al., 1989).

Environmental and Sustainability Applications

  • Environmentally Sustainable Synthesis : Research has focused on using isothiocyanates in water to synthesize structurally and pharmaceutically interesting compounds, highlighting an environmentally friendly approach (Zhang et al., 2011).

  • Quantitative Determination in Agricultural Research : A method for quantitatively determining isothiocyanate in seed meal, applicable in plant breeding and agricultural research, has been developed (Josefsson, 1968).

Fluorogenic Probes in Bacterial Studies

  • Identification and Imaging of Nitroreductases in Bacterial Cells : Fluorogenic probes based on cyanine 5, incorporating isothiocyanate groups, have been designed for the identification of bacterial nitroreductase. These probes facilitate real-time intracellular imaging in live bacterial cells, illustrating their utility in microbiological research (Ji et al., 2019).

Chemical and Material Sciences

  • Mesomorphic Properties of Liquid Crystals : Studies on fluoro-substituted alkyl terphenyl isothiocyanates have been conducted to understand their physical properties, such as birefringence and dielectric permittivity. These insights are vital for applications in material science and engineering (Das et al., 2012).

Safety And Hazards

3-Fluorobenzyl isothiocyanate is classified as a combustible liquid . It can cause skin irritation and serious eye irritation . It may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Research on isothiocyanates, including 3-Fluorobenzyl isothiocyanate, is ongoing, with a focus on their chemopreventive potential . Future work on isocyanate alcoholysis reactions is also being considered .

properties

IUPAC Name

1-fluoro-3-(isothiocyanatomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNS/c9-8-3-1-2-7(4-8)5-10-6-11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCKNPKNHNFDGND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371962
Record name 3-Fluorobenzyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluorobenzyl isothiocyanate

CAS RN

63351-94-0
Record name 3-Fluorobenzyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 63351-94-0
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Synthesis routes and methods I

Procedure details

A solution of 3-fluorobenzylamine (6.26 g., 0.05 mole) in ether (10 ml.) was added dropwise to a solution of dicyclohexylcarbodiimide (10.3 g., 0.05 mole) and carbon disulfide (20 ml., 0.333 mole) in ether (60 ml.) at -5 °to -10° C. and the mixture was stirred for 17 hours at 25° C. The mixture was filtered, and the solvent was removed under vacuum. The resulting oil was dissolved in hexane-ethyl acetate (19:1), filtered and the solvent removed under vacuum. The oil was then dissolved in hexane-ethyl acetate (9:1) and purified by flash chromatography (silica) to give 3-fluorobenzylisothiocyanate as an oil (8.14 g., 97%).
Quantity
6.26 g
Type
reactant
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 3-fluorobenzylamine (6.3 g, 0.05 mole) and triethylamine (15.4 ml, 0.11 mole) in 50 ml of tetrahydrofuran was added dropwise to a solution of thiophosgene (4.2 ml, 0.055 mole) in 50 ml of tetrahydrofuran with cooling to -10° C. over a period of twenty minutes. The mixture was stirred at 25° C. for 2.75 hours and filtered. The filtrate was treated with charcoal, then filtered and evaporated to an oil. The oil was diluted with hexane:ethyl acetate (90:10) and purified on a flash silica column eluted with hexane:ethyl acetate (90:10) to yield 4.3 g (51%) of 3-fluorobenzyl isothiocyanate as a yellow oil.
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
15.4 mL
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
LI Kruse, C Kaiser, WE DeWolf… - Journal of medicinal …, 1990 - ACS Publications
… 3- Fluorobenzyl isothiocyanate (42) was prepared as a colorless oil in 51% yield from 3-fluorbenzylamine by the procedure used toprepare 41. …
Number of citations: 62 pubs.acs.org
T Masquelin, D Sprenger, R Baer, F Gerber… - Helvetica chimica …, 1998 - Wiley Online Library
A novel general synthesis of 2,4,5‐tri‐ and 2,4,5,6‐tetrasubstituted pyrimidines 5a–d and 7a, e, f, g by condensation of thiouronium salts of type 3 with (ethoxymethylidene)malononitrile (…
Number of citations: 65 onlinelibrary.wiley.com

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